2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield 3-halo-2-methylimidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of light-sensitive dyes and optical media for data storage
Wirkmechanismus
The mechanism of action of 2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A precursor in the synthesis of the compound.
3-Bromo-2-methylimidazo[1,2-a]pyridine: A halogenated derivative with antimicrobial properties.
Zolpidem: A pharmaceutical compound with a similar imidazo[1,2-a]pyridine core, used as a sedative and anxiolytic
Uniqueness
2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C12H8N4 |
---|---|
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
2-[(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H8N4/c1-9-11(6-10(7-13)8-14)16-5-3-2-4-12(16)15-9/h2-6H,1H3 |
InChI-Schlüssel |
DBHXVKVEZSFCOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CC=CC2=N1)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.